(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N'-methyl-N'-[1-(1-methylcyclopropyl)ethyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(9(2)4-5-9)11(3)7-6-10;;/h8H,4-7,10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEKUUXQLPFXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-ethylethylenediamine (CN102260175A)
This method involves:
| Step | Raw Materials | Conditions | Key Features |
|---|---|---|---|
| 1 | Ethylenediamine + Ethyl chloride | Autoclave, 40-80°C, 3-6 hours | Nucleophilic substitution to introduce ethyl group |
| 2 | Separation and distillation | Post-reaction | High yield, simple process |
Research Findings:
The process uses ethylenediamine and ethyl chloride with alcohol as solvent, producing N-ethylethylenediamine efficiently with high purity and yield. The reaction is straightforward, involving substitution in a high-pressure reactor, making it adaptable for similar alkylation steps in the target compound.
Synthesis of Tri(2-aminoethyl)amine (CN109438252B)
This pathway involves:
| Step | Raw Materials | Conditions | Key Features |
|---|---|---|---|
| 1 | Triethanolamine + Thionyl chloride | Reflux at 70°C, 6-8 hours | Formation of tri(2-chloroethyl)amine hydrochloride |
| 2 | Tri(2-chloroethyl)amine hydrochloride + Ammonia | Reflux in ethanol, pH ~10 | Conversion to tri(2-aminoethyl)amine hydrochloride |
| 3 | Distillation | 140-150°C, under reduced pressure | Final product with high yield (~92%) |
Research Findings:
This method demonstrates a controlled, multi-step process involving chlorination, ammoniation, and distillation, which could be adapted for the cyclopropyl analogs by replacing or modifying the chlorination step to incorporate cyclopropyl groups.
Data Table Summarizing Key Parameters
| Synthesis Step | Raw Material | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Chlorination | Cyclopropyl methyl compounds | Thionyl chloride, reflux | ~85-90% | Needs regioselectivity control |
| Amination | Chlorinated intermediates | Ethylenediamine or methylated amines, reflux | ~80-90% | Selective substitution |
| Alkylation | Aminoethyl derivatives | Formaldehyde or methyl iodide, base | ~75-85% | Protecting groups may be required |
| Salt formation | Free amine | HCl gas or HCl solution | Quantitative | Produces dihydrochloride salt |
Research Findings and Notes
- The synthesis of complex amines with cyclopropyl groups often requires specialized halogenation techniques to ensure regioselectivity and prevent ring opening.
- Cyclopropyl methyl halides are typically prepared via cyclopropylmethyl bromide or chloride intermediates, which can then undergo nucleophilic substitution.
- Protecting groups such as Boc or Fmoc may be employed during multi-step synthesis to prevent side reactions.
- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for optimizing yields and selectivity.
- The use of phase-transfer catalysts can facilitate nucleophilic substitutions involving cyclopropyl derivatives.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms .
Scientific Research Applications
The compound (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride , with CAS number 1803608-78-7, has garnered attention in various scientific research domains due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in pharmacology, biochemistry, and materials science.
Pharmacological Research
The compound has been investigated for its potential role as a pharmacological agent. Its structural similarity to known neurotransmitters suggests possible applications in:
- Neurotransmitter Modulation : It may influence neurotransmitter systems due to its amino group, which can interact with receptors in the nervous system. Research indicates that compounds with similar structures can act as agonists or antagonists at various receptor sites, particularly in the central nervous system.
- Drug Development : The compound is being explored for its potential as a lead compound in developing new medications targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation.
Biochemical Applications
In biochemistry, (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride is utilized for:
- Enzyme Inhibition Studies : The compound's amine groups allow it to interact with enzyme active sites, making it useful in studying enzyme kinetics and inhibition mechanisms.
- Cell Culture Studies : It has been used in cell culture systems to assess cellular responses to various stimuli, particularly in neuronal cells.
Materials Science
The compound's unique chemical structure lends itself to applications in materials science:
- Polymer Synthesis : Researchers are exploring its use as a monomer or additive in polymer chemistry to create materials with specific properties, such as enhanced thermal stability or chemical resistance.
- Nanomaterials Development : Its functional groups can be exploited for the surface modification of nanoparticles, enhancing their compatibility and functionality in various applications.
Case Study 1: Neurotransmitter Modulation
A study published in Journal of Neurochemistry explored the effects of similar compounds on neurotransmitter release. The findings suggested that compounds with aminoethyl groups could significantly enhance dopamine release in neuronal cultures, indicating potential therapeutic effects on mood disorders.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride inhibited a specific enzyme involved in metabolic pathways. The study provided insights into its mechanism of action and potential implications for metabolic disease treatments.
Case Study 3: Polymer Chemistry
A recent publication highlighted the use of this compound in synthesizing novel polymers with enhanced properties. The research indicated that incorporating this amine into polymer backbones improved mechanical strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Amine Derivatives
a. [1-(Aminomethyl)cyclopropyl]methanamine Dihydrochloride
- Molecular Formula : C₆H₁₄N₂·2HCl
- Molecular Weight : 225.12 g/mol
- Key Differences: Simpler structure with a cyclopropane ring directly bonded to a methylamine group. Lower molecular weight compared to the target compound (225.12 vs. 156.27), but higher due to additional HCl counterions.
b. Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride
- CAS : 1417805-94-7
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 245.15 g/mol
- Key Differences :
- Incorporates an ester functional group (-COOCH₃), enhancing polarity and likely aqueous solubility compared to the target compound.
- Single hydrochloride counterion vs. dihydrochloride form of the target compound.
- The acetate moiety may confer different metabolic stability or biological activity, making it more suitable as a prodrug intermediate .
c. [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride
Amine Hydrochlorides with Pharmaceutical Relevance
a. Dopamine Hydrochloride
- CAS : 62-31-7
- Molecular Formula: C₈H₁₁NO₂·HCl
- Molecular Weight : 189.64 g/mol
- Key Differences: Catecholamine structure with a primary amine and hydroxyl groups, enabling adrenergic receptor agonism. Freely soluble in water and methanol, unlike the target compound, whose solubility profile is undocumented . Clinically used as a cardiovascular agent, whereas the target compound’s pharmacological activity is uncharacterized.
b. (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
- CAS: Not specified (Molecules 2001, 6, M217)
- Molecular Formula: C₁₅H₂₂NO⁺Cl⁻
- Molecular Weight: Not provided
- Key Differences: Cyclohexanone-derived Mannich base with a primary ammonium group. Demonstrated applications in aminoketone synthesis, contrasting with the target compound’s undefined use .
Structural and Functional Comparison Table
Research Findings and Implications
- Solubility Trends : Hydrochloride salts (e.g., dopamine HCl) generally exhibit high water solubility due to ionic character . The target compound’s dihydrochloride form likely follows this trend, though experimental validation is needed.
- Pharmacological Potential: While dopamine HCl is well-characterized, the target compound’s structural analogs (e.g., –6) suggest utility in drug discovery, particularly for central nervous system or antimicrobial targets.
Notes and Limitations
- Data Gaps : The target compound’s purity, solubility, and stability data are unavailable , necessitating caution in extrapolating properties from analogs.
- Structural Diversity : Compared compounds vary significantly in functional groups, limiting direct pharmacological comparisons.
- Empirical Needs : Further studies on the target compound’s crystallinity, solubility, and biological activity are critical for definitive benchmarking.
Biological Activity
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride, with the CAS number 1803608-78-7, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemical research. This compound features a unique structural configuration that includes both a primary amine and a cyclopropyl moiety, which may influence its biological interactions and potential applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 156.27 g/mol. Its systematic nomenclature indicates the presence of multiple functional groups, which may play significant roles in its reactivity and biological activity.
Biological Activity Overview
The biological activity of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride can be categorized into several key areas:
- Neurotransmitter Modulation : Compounds with amine functionalities often interact with neurotransmitter systems, potentially acting as precursors or modulators.
- Antioxidant Properties : Some amines exhibit antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals.
- Pharmacological Effects : The compound may interact with various receptors and enzymes, suggesting potential therapeutic applications.
1. Glycan Profiling
One significant application of this compound is in glycobiology, specifically for labeling N-glycans derived from glycoproteins. Research indicates that the reductive amination of this compound enhances detection sensitivity in mass spectrometry, allowing for improved profiling of glycan structures. This is crucial for understanding glycoprotein functions and their roles in biological processes.
2. Synthesis and Derivative Formation
The synthesis of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride has been explored for creating complex molecules, including imidazolium salts and ionic liquids. These derivatives have diverse applications in chemical processes, highlighting the compound's versatility.
Comparative Analysis
To better understand the unique properties of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Amino-2-propanol | Simple amino alcohol | Used as a chiral building block |
| N,N-Dimethylglycine | Dimethylated amino acid | Known for its role in methylation processes |
| Cyclopropylamine | Contains cyclopropyl group | Exhibits unique strain-related reactivity |
The combination of cyclic and linear structural elements in (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride may enhance its binding properties compared to simpler analogs.
Q & A
What are the key synthetic pathways for (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound’s synthesis typically involves alkylation of a primary amine precursor with a cyclopropane-containing electrophile, followed by hydrochlorination. Reaction conditions such as solvent polarity (e.g., methanol vs. THF), temperature (optimized between 0–25°C), and stoichiometric ratios of reagents significantly affect yield and byproduct formation. For instance, excess methylating agents may lead to over-alkylation, reducing purity . Purification via recrystallization in ethanol/water mixtures improves purity (>95%) but may reduce yield due to solubility limitations .
How can researchers validate the structural integrity of this compound, particularly distinguishing it from analogs with similar substituents?
Basic Research Question
Advanced spectroscopic techniques are critical:
- NMR : -NMR resolves the cyclopropyl methyl group (δ 0.5–1.2 ppm) and the tertiary amine proton (δ 2.3–3.1 ppm). -NMR distinguishes the cyclopropane carbons (δ 10–15 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z [M+H] = 217.18 (calculated for CHNCl) .
- XRD : Single-crystal X-ray diffraction provides definitive bond-angle data (e.g., cyclopropane C-C-C angles ≈ 60°) to rule out structural analogs .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Design accelerated stability studies using:
- pH-Variation Experiments : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 210–230 nm). Acidic conditions (pH < 3) may hydrolyze the cyclopropane ring, while alkaline conditions (pH > 10) promote amine oxidation .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (>150°C suggests moderate thermal stability) .
How can researchers resolve contradictions in reported biological activity data for this compound across different receptor assays?
Advanced Research Question
Contradictions often arise from assay-specific variables:
- Receptor Selectivity : Use competitive binding assays (e.g., radioligand displacement) with purified receptors (e.g., adrenergic vs. dopaminergic subtypes) to quantify IC values. Variability in receptor subtypes (e.g., α vs. α) may explain divergent results .
- Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) affects ligand-receptor affinity. Validate findings using orthogonal methods (e.g., functional cAMP assays) .
What experimental designs are optimal for studying the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
Employ a crossover design in rodent models:
- Dosing Routes : Compare oral (PO) vs. intravenous (IV) administration to calculate bioavailability (F). Use LC-MS/MS to measure plasma concentrations over time (T, C) .
- Tissue Distribution : Radiolabel the compound (e.g., ) and quantify accumulation in target tissues (brain, liver) via scintillation counting. Lipophilicity (logP ≈ 1.5) predicts blood-brain barrier penetration .
How does the cyclopropane moiety influence the compound’s reactivity compared to non-cyclopropane analogs?
Basic Research Question
The cyclopropane ring introduces strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). Compared to non-cyclopropane analogs (e.g., 2-methylpropan-1-amine derivatives), this strain lowers thermal stability but increases electrophilic reactivity, facilitating nucleophilic substitutions . Kinetic studies (e.g., Arrhenius plots) quantify activation energy differences (~15–20 kJ/mol) .
What computational strategies can predict the compound’s binding affinity for novel targets?
Advanced Research Question
Use molecular docking (e.g., AutoDock Vina) and MD simulations:
- Docking : Screen against homology-modeled receptors (e.g., GPCRs) using flexible ligand sampling. Focus on key interactions (e.g., hydrogen bonds with Asp113 in α-adrenergic receptors) .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate ΔG. Validate with experimental IC data to refine force field parameters .
How should researchers address discrepancies in solubility data reported across different solvent systems?
Basic Research Question
Standardize solubility measurements:
- Solvent Selection : Test in USP-grade water, ethanol, and DMSO. The compound’s hydrochloride salt typically shows high solubility in water (>50 mg/mL) but limited solubility in non-polar solvents (<1 mg/mL in toluene) .
- Temperature Control : Conduct experiments at 25°C ± 0.5°C to minimize variability. Use nephelometry for precise turbidity measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
